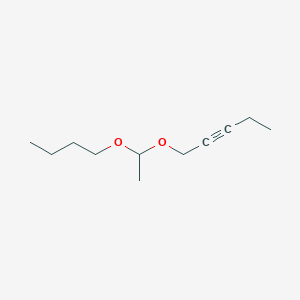

1-(1-Butoxyethoxy)pent-2-yne

Description

1-(1-Butoxyethoxy)pent-2-yne is an acetylenic ether characterized by a pent-2-yne backbone substituted with a 1-butoxyethoxy group. The compound’s molecular formula is inferred as C₁₁H₂₀O₂, with a molecular weight of 184.27 g/mol.

Properties

CAS No. |

89393-18-0 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

1-(1-butoxyethoxy)pent-2-yne |

InChI |

InChI=1S/C11H20O2/c1-4-6-8-10-13-11(3)12-9-7-5-2/h11H,4-5,7,9-10H2,1-3H3 |

InChI Key |

HXVKIQDRGJMWFC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(C)OCC#CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Butoxyethoxy)pent-2-yne can be synthesized through multiple-step organic synthesis. One common method involves the preparation of alkynes by double elimination reactions from dihaloalkanes. For instance, the process begins with the electrophilic addition of a halogen to an alkene to form a dihaloalkane, followed by a double E2 elimination reaction to form the alkyne .

Industrial Production Methods: Industrial production of alkynes, including 1-(1-Butoxyethoxy)pent-2-yne, often involves the use of strong bases such as sodium amide in ammonia (NaNH₂/NH₃) to facilitate the elimination reactions. This method ensures the formation of the desired alkyne with minimal side reactions .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Butoxyethoxy)pent-2-yne undergoes various chemical reactions, including:

Addition Reactions: Alkynes can participate in addition reactions with halogens (e.g., bromine) and hydrogen halides (e.g., HCl) to form dihaloalkanes and haloalkenes.

Oxidation Reactions: Alkynes can be oxidized to form diketones or carboxylic acids depending on the reagents and conditions used.

Reduction Reactions: Alkynes can be reduced to alkenes or alkanes using hydrogenation reactions with catalysts such as palladium or platinum.

Common Reagents and Conditions:

Hydrogenation: Palladium or platinum catalysts in the presence of hydrogen gas.

Halogenation: Bromine or chlorine in an inert solvent.

Oxidation: Potassium permanganate or ozone in aqueous or organic solvents.

Major Products Formed:

Dihaloalkanes: Formed from halogenation reactions.

Alkenes/Alkanes: Formed from hydrogenation reactions.

Diketones/Carboxylic Acids: Formed from oxidation reactions.

Scientific Research Applications

1-(1-Butoxyethoxy)pent-2-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Butoxyethoxy)pent-2-yne involves its interaction with various molecular targets and pathways. The alkyne group can participate in nucleophilic addition reactions, where the π electrons of the triple bond attack electrophilic centers. This can lead to the formation of new carbon-carbon or carbon-heteroatom bonds . The ether groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Key Observations :

- The butoxyethoxy and ethoxyethoxy substituents increase hydrophobicity compared to shorter-chain analogs, influencing solubility and volatility .

- The allyloxy variant (1d) exhibits higher reactivity due to the allyl group’s conjugation with the alkyne, enabling Diels-Alder or thiol-ene reactions .

Physicochemical Properties

| Property | 1-(1-Butoxyethoxy)pent-2-yne (Inferred) | 1-(1-Ethoxyethoxy)pent-2-yne | 1-(Allyloxy)pent-2-yne (1d) |

|---|---|---|---|

| Molecular Weight | 184.27 g/mol | 156.22 g/mol | 124.18 g/mol |

| Boiling Point | ~200–220°C (estimated) | Not reported | Not reported |

| LogP (Hydrophobicity) | ~2.5 (estimated) | ~1.8 (estimated) | ~1.2 (estimated) |

| Reactivity | Moderate (ether + alkyne) | Moderate | High (allyl + alkyne) |

Notes:

- The butoxyethoxy group enhances lipophilicity compared to ethoxyethoxy or allyloxy groups, which may improve membrane permeability in biological applications .

- Triple bonds in pent-2-yne derivatives increase susceptibility to oxidation or polymerization under harsh conditions .

Key Risks :

- Limited ecological data necessitate precautions to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.